molecular formula C17H23N3O3S B2654771 3-(2-methylpropyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1260952-13-3

3-(2-methylpropyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2654771
CAS No.: 1260952-13-3
M. Wt: 349.45
InChI Key: HZXBYHNQLYDMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thieno[3,2-d]pyrimidine Scaffold in Medicinal Chemistry

The thienopyrimidine scaffold emerged as a bioisostere of purine bases, with early studies focusing on its resemblance to adenine, a critical component of DNA and RNA. Initial explorations into thieno[2,3-d]pyrimidine derivatives in the mid-20th century revealed their potential as kinase inhibitors and antimicrobial agents, prompting interest in isomerically distinct variants. The thieno[3,2-d]pyrimidine framework gained prominence in the 2010s, as synthetic advancements enabled precise modifications to its fused-ring system. For instance, the Gewald reaction and Krapcho decarboxylation became cornerstone methods for constructing its heterocyclic core. By 2020, researchers had developed derivatives targeting atypical protein kinase C (aPKC) isoforms, demonstrating the scaffold’s adaptability in addressing complex biochemical pathways.

Recent efforts, such as the synthesis of EZH2 inhibitors derived from tazemetostat, underscore the scaffold’s evolution from a structural curiosity to a platform for oncology therapeutics. The compound 3-(2-methylpropyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exemplifies this trajectory, combining a thieno[3,2-d]pyrimidine core with a piperidinylethyl side chain to modulate target binding.

Significance of 3-(2-Methylpropyl)-1-[2-Oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in Contemporary Research

This compound has garnered attention for its balanced physicochemical properties and potential therapeutic applications. Its molecular architecture—a fused thieno[3,2-d]pyrimidine ring system decorated with a 2-methylpropyl group at position 3 and a piperidinylethyl ketone at position 1—enhances solubility while maintaining affinity for enzymatic targets. Studies highlight its role in inhibiting pathways associated with retinal vascular permeability, suggesting utility in treating diabetic retinopathy.

Comparative analyses with analogues reveal that the piperidinylethyl moiety improves metabolic stability, a critical factor in drug development. For example, derivatives featuring this substituent exhibit prolonged half-lives in in vitro hepatic microsome assays, positioning the compound as a lead candidate for further optimization. Additionally, its structural similarity to tazemetostat-derived EZH2 inhibitors implies potential applications in epigenetics-driven cancers, though empirical validation remains ongoing.

Evolution of Structural Understanding and Classification

The classification of thieno[3,2-d]pyrimidines hinges on the orientation of the thiophene ring relative to the pyrimidine moiety. Unlike the thieno[2,3-d] isomer, where the thiophene sulfur resides at position 2, the [3,2-d] variant positions sulfur at position 3, altering electronic distribution and hydrogen-bonding capacity. This distinction profoundly impacts biological activity; for instance, thieno[3,2-d]pyrimidines exhibit enhanced selectivity for aPKCζ over related kinases due to steric and electronic complementarity with the ATP-binding pocket.

The compound’s molecular formula, C₁₇H₂₃N₃O₃S, reflects strategic substitutions:

  • 2-Methylpropyl group : Introduces hydrophobicity, aiding membrane penetration.
  • Piperidinylethyl ketone : Facilitates hydrogen bonding with catalytic lysine residues in target enzymes.

Crystallographic analyses of related derivatives reveal planar thienopyrimidine cores stabilized by intramolecular hydrogen bonds between the pyrimidine N1 and the ketone oxygen. These structural insights have informed the design of next-generation inhibitors with improved pharmacodynamic profiles.

Properties

IUPAC Name

3-(2-methylpropyl)-1-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-12(2)10-20-16(22)15-13(6-9-24-15)19(17(20)23)11-14(21)18-7-4-3-5-8-18/h6,9,12H,3-5,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXBYHNQLYDMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpropyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophene and a suitable carbonyl compound, under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an intermediate compound containing a leaving group.

    Attachment of the 2-Methylpropyl Group: The final step involves the alkylation of the intermediate compound with a 2-methylpropyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpropyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound, modifying its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Thieno[3,2-d]pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with this structure can inhibit various cancer cell lines. For instance, a series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activities against triple-negative breast cancer cells (MDA-MB-231). The results demonstrated significant inhibition of cell proliferation, with some derivatives achieving over 80% inhibition at certain concentrations .

Table 1: Anticancer Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundCell LineInhibition (%)Reference
Compound AMDA-MB-23185%
Compound BNon-small cell lung cancer78%
Compound CHeLa90%

Antimicrobial Properties

The thieno[3,2-d]pyrimidine scaffold has also shown promise as an antimicrobial agent. Studies have reported that certain derivatives exhibit significant antibacterial and antifungal activity. For example, derivatives were tested against Gram-positive and Gram-negative bacteria, with some compounds demonstrating efficacy comparable to standard antibiotics like chloramphenicol .

Table 2: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundTarget OrganismActivityReference
Compound DStaphylococcus aureusInhibition Zone (mm)
Compound EEscherichia coli50% Growth Inhibition
Compound FCandida albicansMIC (µg/mL)

Role in Diabetes Management

Research has identified the potential of thieno[3,2-d]pyrimidine derivatives in managing diabetes. Specifically, a derivative of this compound was noted to act as a partial agonist for G-protein coupled bile acid receptor (GPBA), leading to reduced blood glucose levels in murine models. This suggests a mechanism that could be harnessed for therapeutic interventions in type 2 diabetes .

Synthesis and Structural Modifications

The synthesis of thieno[3,2-d]pyrimidine derivatives often involves various methods such as microwave irradiation and traditional heating techniques. Structural modifications have been explored to enhance the biological activity of these compounds. For instance, substituting different functional groups can significantly influence the potency and selectivity towards specific biological targets .

Table 3: Synthesis Methods for Thieno[3,2-d]pyrimidines

MethodDescriptionReference
Microwave IrradiationRapid synthesis with improved yields
Traditional HeatingConventional methods with longer reaction times

Mechanism of Action

The mechanism of action of 3-(2-methylpropyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial to understanding its mechanism of action.

Comparison with Similar Compounds

Anticancer Thieno[3,2-d]pyrimidine Derivatives

Compounds 152–157 (pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines) exhibit potent dual inhibition of EGFR (IC₅₀: 14–90 nM) and ErbB2, attributed to covalent binding with EGFR’s kinase domain . In contrast, the target compound’s piperidinyl-ethyl group may favor non-covalent interactions or target alternative pathways. Modifications like carbamate introduction in similar structures improve oral bioavailability , suggesting that the target’s piperidine group could enhance pharmacokinetics.

Key Structural Differences :

  • Target Compound : Piperidinyl-ethyl + isobutyl substituents.
  • Compounds 152–157 : Pyrrolidinyl-acetylenic groups.

Activity Implications :

  • Piperidine vs. pyrrolidine: Larger ring size may alter steric effects and binding pocket compatibility.
  • Isobutyl vs. acetylenic chains: Increased hydrophobicity may affect tissue distribution.
Anticonvulsant Thieno[3,2-d]pyrimidines

Derivatives like 7a–d (2-alkoxy-4-(1H-1,2,4-triazol-1-yl)) and 11a–d (2-alkoxy-4-(1H-pyrazol-1-yl)) were evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The target compound lacks an alkoxy group or fused triazole/pyrazole rings, which are critical for anticonvulsant efficacy in these studies. Instead, its piperidinyl-ethyl group may confer affinity for neurological targets like ion channels or GPCRs, though this remains speculative without direct data.

Key Structural Differences :

  • Target Compound: No alkoxy or fused heterocycles.
  • Compounds 7a–d/11a–d : Alkoxy + triazole/pyrazole substituents.

Activity Implications :

  • Alkoxy groups enhance anticonvulsant activity in MES/scPTZ models .
  • Piperidine’s basicity might limit blood-brain barrier penetration compared to neutral heterocycles.
SIRT1/2 Inhibitors with Piperidinyl Substituents

The compound 4-(4-{2-[(methylsulfonyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide (SIRT1/2 inhibitor) shares a piperidinyl-thienopyrimidine backbone with the target compound . Structural alignment shows that the methylsulfonyl group in the SIRT inhibitor facilitates hydrogen bonding with catalytic residues, while the target’s 2-oxoethyl group may engage similar interactions. However, the absence of a carboxamide moiety in the target suggests divergent selectivity profiles.

Key Structural Differences :

  • Target Compound: 2-Oxoethyl linker vs. methylsulfonyl-aminoethyl in SIRT inhibitor.

Activity Implications :

  • Carboxamide groups are critical for SIRT1/2 affinity ; the target compound may instead target kinases or proteases.
Pyrimidine-2,4-dione Derivatives

Compounds like 6-Amino-1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione (eEF-2K inhibitor) and 5-(3-(3-chloro-5-(cyclopropylmethoxy)phenyl)...pyrimidine-2,4(1H,3H)-dione lack the thieno ring but share the dione motif . The thieno fusion in the target compound likely enhances planar rigidity, improving DNA intercalation or enzyme binding compared to non-fused diones.

Key Structural Differences :

  • Target Compound: Thieno[3,2-d]pyrimidine vs. simple pyrimidine-dione cores.

Activity Implications :

Biological Activity

3-(2-methylpropyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the thienopyrimidine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : 3-(2-methylpropyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • Molecular Formula : C17H20N2O2S
  • Molecular Weight : 304.42 g/mol

The primary mechanism of action for thieno[3,2-d]pyrimidine derivatives involves their interaction with specific enzymes and proteins that play critical roles in cellular processes:

  • Inhibition of Macrophage Migration Inhibitory Factor (MIF) :
    • The compound binds to the active site of MIF and D-dopachrome tautomerase (D-DT), inhibiting their activity. This interaction interferes with the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial in various cellular functions including proliferation and apoptosis .
  • Anticancer Activity :
    • Studies have shown that this compound suppresses the proliferation of non-small cell lung cancer (NSCLC) cells in both two-dimensional (2D) and three-dimensional (3D) cultures. The inhibition of D-DT activity is particularly significant as it is involved in cancer progression .

Biological Activities

The compound exhibits a range of biological activities:

  • Anticancer Properties :
    • It has demonstrated efficacy against various cancer cell lines, particularly NSCLC. The suppression of cellular proliferation is attributed to its ability to inhibit key enzymatic pathways involved in tumor growth .
  • Antimicrobial Activity :
    • Similar thienopyrimidine derivatives have been reported to possess antimicrobial properties against a variety of pathogens. This suggests potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation of NSCLC cells; interacts with MIF and D-DT
AntimicrobialExhibits activity against various bacterial strains; potential for broader antimicrobial use
Enzyme InhibitionTargets MIF and D-DT, affecting MAPK signaling pathway

Case Study: Anticancer Efficacy

A study evaluated the effects of thieno[3,2-d]pyrimidine derivatives on NSCLC cell lines. The results indicated a dose-dependent decrease in cell viability with IC50 values suggesting significant potency compared to standard chemotherapeutics. The mechanism was linked to apoptosis induction through the activation of caspase pathways .

Case Study: Antimicrobial Activity

In vitro studies on similar thienopyrimidine compounds showed promising results against Gram-positive and Gram-negative bacteria. The compounds were tested against strains such as E. coli and Staphylococcus aureus, demonstrating significant inhibitory effects .

Q & A

Q. How to resolve conflicting cytotoxicity data in cell-based assays?

  • Analysis :
  • Dose-response curves : Ensure IC50 values are calculated across ≥10 concentrations.
  • Off-target profiling : Screen against unrelated kinases (e.g., CDK2) to rule out nonspecific effects.
  • Metabolic stability : Check cytochrome P450 interactions using liver microsomes .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Alkylation Reactions

ParameterOptimal ConditionImpact on YieldReference
SolventDMF↑ Reactivity
BaseK2CO3↑ Selectivity
Temperature70°C↑ Conversion
Alkylating Agent2-Methylpropyl iodide↑ Efficiency

Q. Table 2. Comparative Bioavailability Predictions

PropertyPredicted ValueToolReference
LogP3.2SwissADME
TPSA (Ų)85Molinspiration
H-bond acceptors6QikProp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.